molecular formula C21H23NO2 B13993743 2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone

2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Cat. No.: B13993743
M. Wt: 321.4 g/mol
InChI Key: QKYLGUVKKWZYMA-UHFFFAOYSA-N
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Description

2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both chroman and piperidine moieties in its structure makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone typically involves the condensation of a chromanone derivative with a piperidine derivative. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction conditions usually require a solvent like dichloromethane (DCM) and are carried out at room temperature to moderate temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: H2 gas with Pd/C catalyst under mild pressure.

    Substitution: Br2 in acetic acid at room temperature.

Major Products

Scientific Research Applications

2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Shares a similar spiro linkage but differs in the substituents on the chromane and piperidine rings.

    Spiro[indoline-3,4’-piperidine]-2-one: Another spiro compound with different ring structures.

Uniqueness

2-Phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)ethanone is unique due to its specific combination of chroman and piperidine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

2-phenyl-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylethanone

InChI

InChI=1S/C21H23NO2/c23-20(16-17-6-2-1-3-7-17)22-14-12-21(13-15-22)11-10-18-8-4-5-9-19(18)24-21/h1-9H,10-16H2

InChI Key

QKYLGUVKKWZYMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CC3=CC=CC=C3)OC4=CC=CC=C41

Origin of Product

United States

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